(S)-2-(1-Aminoethyl)-4-chlorophenol hydrochloride
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Overview
Description
2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE typically involves the reaction of 4-chlorophenol with (S)-1-aminoethanol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to ensure maximum yield and purity of the product. The final compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(1S)-1-AMINOETHYL]-4-BROMOPHENOL HYDROCHLORIDE: Similar structure but with a bromine atom instead of chlorine.
2-[(1S)-1-AMINOETHYL]-4-FLUOROPHENOL HYDROCHLORIDE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-[(1S)-1-AMINOETHYL]-4-CHLOROPHENOL HYDROCHLORIDE is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C8H11Cl2NO |
---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-4-chlorophenol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
QRNFYRXBPHNDKH-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)O)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)N.Cl |
Origin of Product |
United States |
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